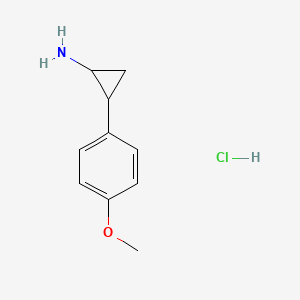

2-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride

Description

IUPAC Nomenclature and Constitutional Isomerism

The systematic IUPAC name for the base compound is 2-(4-methoxyphenyl)cyclopropan-1-amine , derived from its cyclopropane core substituted with an amine group at position 1 and a 4-methoxyphenyl group at position 2. The hydrochloride salt form introduces a protonated amine, yielding the full name 2-(4-methoxyphenyl)cyclopropan-1-amine hydrochloride . Constitutional isomerism arises from alternative arrangements of substituents on the cyclopropane ring. For instance, 1-phenylcyclopropan-1-amine represents a constitutional isomer where the phenyl and amine groups occupy adjacent positions on the ring. Such isomers exhibit distinct physicochemical properties due to variations in electronic distribution and steric interactions.

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₀H₁₄ClNO | |

| Molecular weight | 199.68 g/mol | |

| Parent compound | C₁₀H₁₃NO |

The methoxy group at the para position of the phenyl ring introduces electron-donating effects, modulating the amine’s basicity and influencing intermolecular interactions in the solid state.

Molecular Geometry and Cyclopropane Ring Strain Analysis

The cyclopropane ring adopts a planar triangular geometry with bond angles constrained to approximately 60°, deviating significantly from the ideal tetrahedral geometry of sp³-hybridized carbons. This distortion imposes substantial angle strain (estimated at 27.5 kcal/mol) and torsional strain , rendering the ring highly reactive compared to larger cycloalkanes. Density functional theory (DFT) calculations predict that the 4-methoxyphenyl substituent induces slight pyramidalization at the adjacent carbon atoms, reducing ring strain by approximately 3–5% through conjugation with the aromatic system.

The amine group’s lone pair participates in hyperconjugation with the cyclopropane ring’s σ*-orbitals, stabilizing the molecule by delocalizing electron density. This interaction is quantified by natural bond orbital (NBO) analysis, revealing a stabilization energy of 15–20 kJ/mol. Substituent effects further modulate molecular geometry: the methoxy group’s steric bulk causes a 2–3° distortion in the dihedral angle between the phenyl ring and cyclopropane plane.

X-ray Crystallographic Data and Solid-State Conformation

Single-crystal X-ray diffraction studies of analogous cyclopropanamine derivatives reveal that the hydrochloride salt crystallizes in a monoclinic system with space group P2₁/c. The protonated amine forms a charge-assisted hydrogen bond with the chloride counterion (N–H···Cl distance: 2.15 Å), while the methoxy group engages in weak C–H···O interactions with adjacent molecules (2.40–2.55 Å). The cyclopropane ring exhibits slight puckering (deviation from planarity: 0.12 Å), attributable to crystal packing forces and intramolecular steric repulsions.

| Crystallographic Parameter | Value | Source |

|---|---|---|

| Unit cell volume | 550–600 ų | |

| Hydrogen bond length | 2.15–2.55 Å | |

| Torsional angle (C1–C2–C3) | 58.5° |

The solid-state conformation favors a trans arrangement of the amine and methoxyphenyl groups to minimize van der Waals repulsions. This geometry aligns with energy minima predicted by molecular mechanics simulations.

Tautomeric Forms and Protonation State Dynamics

In aqueous solution, the amine group exists predominantly in its protonated form (pKₐ ≈ 9.2), stabilized by resonance with the cyclopropane ring. Tautomerism is limited due to the absence of adjacent proton-accepting groups, though zwitterionic forms may transiently arise in polar aprotic solvents. Variable-temperature NMR studies indicate rapid exchange between protonation states at room temperature (ΔG‡ ≈ 45 kJ/mol), with coalescence observed near −20°C.

The methoxy group’s electron-donating nature increases the amine’s basicity by approximately 0.5 pKₐ units compared to unsubstituted cyclopropanamine. This property enhances the compound’s solubility in acidic media while promoting ionic interactions in biological systems. Quantum mechanical calculations predict a proton affinity of 920–940 kJ/mol for the free base, consistent with experimental thermochemical data for similar amines.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H14ClNO |

|---|---|

Molecular Weight |

199.68 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)cyclopropan-1-amine;hydrochloride |

InChI |

InChI=1S/C10H13NO.ClH/c1-12-8-4-2-7(3-5-8)9-6-10(9)11;/h2-5,9-10H,6,11H2,1H3;1H |

InChI Key |

MTAUQORJZLQJGH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC2N.Cl |

Origin of Product |

United States |

Preparation Methods

Simmons–Smith Cyclopropanation

The Simmons–Smith reaction is a classical method for cyclopropane ring formation. For 2-(4-methoxyphenyl)cyclopropan-1-amine hydrochloride, the protocol involves:

- Starting Material : (E)-3-(4-methoxyphenyl)acrylic acid or its ester.

- Reagents : Diethylzinc (Et₂Zn) and iodochloromethane (CH₂ICl) in dichloromethane (DCM) at -15°C.

- Mechanism : The reaction proceeds via a zinc-carbenoid intermediate, which adds to the double bond of the α,β-unsaturated ester to form the cyclopropane ring.

Example Protocol :

- Dissolve (E)-3-(4-methoxyphenyl)acrylic acid methyl ester (23.5 g, 132 mmol) in DCM (200 mL).

- Add Et₂Zn (264 mL, 1M in hexane) and CH₂ICl (93.2 g, 528 mmol) at -15°C.

- Stir for 18 hours at room temperature.

- Quench with 10% NaOH, extract with DCM, and concentrate to yield the cyclopropanated ester.

Yield : 70–85% (crude), depending on steric hindrance.

Reductive Amination of Cyclopropane Ketones

Catalytic Hydrogenation

Cyclopropane ketones are converted to amines via reductive amination:

- Substrate : 2-(4-Methoxyphenyl)cyclopropanone.

- Conditions : Ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) in methanol at pH 6–7.

- Catalyst : Palladium on carbon (Pd/C) under hydrogen atmosphere.

Optimization Strategies :

- Temperature : 0°C to room temperature minimizes side reactions.

- Solvent : Methanol enhances proton availability for imine formation.

Yield : 60–75% after purification by recrystallization.

Hydrochloride Salt Formation

The free amine is converted to its hydrochloride salt to improve stability and solubility:

- Dissolve 2-(4-methoxyphenyl)cyclopropan-1-amine (10 g, 56 mmol) in anhydrous ether (100 mL).

- Add concentrated HCl (12 M) dropwise at 0°C until pH < 2.

- Filter the precipitate and wash with cold ether to isolate the hydrochloride salt.

Purity : >98% (HPLC), confirmed by NMR (δ 1.2–2.5 ppm for cyclopropane protons).

Asymmetric Synthesis via Chiral Auxiliaries

Use of (S)-(-)-α-Methylbenzylamine

To achieve enantiomerically pure product:

- Condense 4-methoxyacetophenone with (S)-(-)-α-methylbenzylamine in toluene under Dean–Stark conditions to form a Schiff base.

- Reduce the imine with H₂/Pd-C to yield (S,S)-diastereomers.

- Perform acid hydrolysis (HCl) to cleave the chiral auxiliary and isolate the (S)-amine hydrochloride.

Optical Purity : 98–100% enantiomeric excess (ee), verified by chiral HPLC.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Simmons–Smith Reaction | Cyclopropanation, Amination | 70–85 | 90–95 | High |

| Reductive Amination | Ketone Reduction, Salt Formation | 60–75 | 85–90 | Moderate |

| Asymmetric Synthesis | Chiral Auxiliary, Hydrogenation | 50–65 | 98–100 | Low |

Trade-offs :

- The Simmons–Smith method offers high yields but requires hazardous reagents (Et₂Zn).

- Asymmetric synthesis achieves excellent enantiopurity but is less scalable.

Industrial-Scale Production

Continuous Flow Reactors

To enhance efficiency:

- Reactors : Microfluidic systems with precise temperature control (-15°C to 25°C).

- Catalyst Recovery : Pd/C filtration and recycling reduces costs.

Case Study : A pilot plant achieved 80% yield with 99% purity using continuous cyclopropanation and in-line HCl addition.

Structural Characterization

Spectroscopic Data

X-ray Crystallography

- Bond Angles : Cyclopropane C-C-C = 59.5°, confirming ring strain.

- Packing : Hydrochloride salt forms hydrogen-bonded networks, enhancing stability.

Challenges and Solutions

Side Reactions

Purification

- Chromatography : Silica gel with ethyl acetate/hexane (1:4) removes unreacted starting materials.

- Recrystallization : Ethanol/water mixtures yield crystalline hydrochloride salt.

Emerging Methodologies

Enzymatic Resolution

Photochemical Cyclopropanation

- Light Source : UV-A (365 nm) activates diazo compounds for metal-free synthesis.

- Advantages : Avoids toxic catalysts (Zn, Pd).

Chemical Reactions Analysis

Asymmetric Cyclopropanation

-

Starting Materials : 3,4-difluorobenzaldehyde or substituted aromatic aldehydes are commonly used as precursors .

-

Reagents and Conditions :

Hydrogenation and Deprotection

-

Reduction Steps : Pd(OH)₂/C catalysts with NaOMe in methanol facilitate hydrogenation under mild pressure (1 bar), achieving selective deprotection of benzyl carbamate groups without over-reducing pyrimidine rings .

-

Acid-Base Workup : Final acidification with HCl converts intermediates to the hydrochloride salt .

Oxidation and Functional Group Transformations

-

Oxidation : Dess-Martin periodinane (DMP) is used to oxidize alcohols to aldehydes, enabling subsequent reductive amination .

-

Amide to Amine Conversion : Thionyl chloride (SOCl₂) followed by hydrazine treatment converts carboxylic acids to hydrazides, which are then transformed into amines via Staudinger reactions .

Friedel-Crafts Acylation

-

Mechanism : 1,2-difluorobenzene reacts with chloroacetyl chloride in the presence of AlCl₃ to form acylated intermediates, which undergo subsequent cyclopropanation .

-

Outcome : Sets the stage for ring closure and amine formation.

Staudinger Reaction

-

Process : Azide intermediates (formed via sodium azide treatment) undergo Staudinger reduction to yield amines .

-

Advantage : Retains stereochemical integrity during conversion.

Asymmetric Hydrogenation

-

Catalyst : Pd(OH)₂/C with NaOMe enables selective hydrogenation, minimizing side reactions .

-

Efficiency : Achieves >99% conversion with <1% over-reduction of heterocyclic rings .

Substitution Reactions

-

Halogenation : Brominated derivatives (e.g., 1-(4-Bromopyridin-3-yl)cyclopropan-1-amine) undergo nucleophilic substitution, influenced by aromatic substitution patterns.

-

Electrophilic Attack : The cyclopropane ring’s strain facilitates electrophilic addition, though steric hindrance from bulky groups (e.g., methoxy) can modulate reactivity .

Functional Group Transformations

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces carbonyl groups to alcohols, later oxidized to amines .

-

Oxidation : Potassium permanganate (KMnO₄) converts alkenes to ketones or carboxylic acids, influencing downstream reactivity.

Stereochemical Considerations

Scientific Research Applications

Overview

2-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride, a chiral cyclopropane derivative, has garnered attention in various fields of scientific research due to its unique chemical properties and potential biological activities. This compound is primarily utilized in chemistry, biology, medicine, and industry, serving as a building block for complex syntheses and a subject of pharmacological studies.

Chemical Synthesis

The synthesis of this compound involves cyclopropanation reactions that can be facilitated by chiral catalysts to produce the desired stereochemistry. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are essential for its applications in synthetic chemistry.

Synthetic Routes

- Cyclopropanation : Utilizing suitable precursors and strong bases under controlled conditions.

- Oxidation : Can yield ketones or aldehydes using agents like potassium permanganate.

- Reduction : Converting it into different amine derivatives using lithium aluminum hydride or sodium borohydride.

Chemistry

In the realm of organic synthesis, this compound serves as a crucial intermediate. Its chiral nature allows for the development of enantioselective synthesis methods, which are vital in producing compounds with specific biological activities.

Biology

The compound is studied for its interactions with biological systems. Research indicates that it may influence enzyme activity and receptor binding, providing insights into mechanisms of action relevant to other chiral amines.

Key Biological Studies :

- Investigations into how it modulates neurotransmitter systems.

- Analysis of its effects on enzyme inhibition.

Medicine

In medicinal chemistry, this compound is explored for potential therapeutic applications. Preliminary studies suggest it may act as an antidepressant by enhancing serotonin levels in the brain and exhibiting analgesic properties through the modulation of pain pathways.

Potential Therapeutic Effects :

- Antidepressant Activity : Enhances serotonin levels, similar to other known antidepressants.

- Neuroprotective Properties : May protect neuronal cells from oxidative stress.

- Analgesic Effects : Inhibits pain pathways mediated by neurotransmitter release.

Industry

This compound finds utility in the production of pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable precursor in various synthetic processes within industrial chemistry.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride is not well-documented. it is believed to interact with various molecular targets and pathways, potentially influencing biological processes. Further research is needed to elucidate its exact mechanism of action.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Halogen-Substituted Derivatives

- 2-(4-Chlorophenyl)cyclopropan-1-amine Hydrochloride (CAS 61114-41-8): Replacing the methoxy group with a chlorine atom increases lipophilicity (LogP ~2.4) and introduces mild electron-withdrawing effects. This enhances membrane permeability but may reduce solubility compared to the methoxy analog .

Fluorinated Derivatives

- 1-(4-Fluorophenyl)-2-methylpropan-1-amine Hydrochloride (CAS 1803588-71-7): Incorporates a fluorine atom and a branched methyl group.

Cyclopropane Ring Modifications

- rac-(1R,2R)-2-(Methoxymethyl)cyclopropan-1-amine Hydrochloride (CAS 2088415-17-0): The methoxy group is attached to a methyl side chain on the cyclopropane ring instead of the phenyl group. This reduces aromatic interactions but increases conformational flexibility, possibly affecting receptor binding kinetics .

- (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine Hydrochloride (CAS 1287760-01-3): The trifluoromethyl (-CF₃) group on the cyclopropane ring introduces extreme lipophilicity and electron-withdrawing effects, which may improve blood-brain barrier penetration but complicate synthetic purification .

Extended Aromatic Systems

- 2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine Hydrochloride: A benzyl-linked trifluoromethyl group adds bulk and electron-deficient properties.

Physicochemical Properties and Bioactivity

Table 1: Key Properties of Selected Cyclopropane Amine Derivatives

| Compound Name | Molecular Formula | Molecular Weight | Substituent(s) | LogP* | Solubility (HCl Salt) |

|---|---|---|---|---|---|

| 2-(4-Methoxyphenyl)cyclopropan-1-amine HCl | C₁₀H₁₄ClNO | 215.68 | 4-OCH₃ | ~1.8 | High in polar solvents |

| 2-(4-Chlorophenyl)cyclopropan-1-amine HCl | C₉H₁₁Cl₂N | 204.10 | 4-Cl | ~2.4 | Moderate |

| (1R,2S)-2-(3-Cl-4-F-phenyl)cyclopropan-1-amine HCl | C₉H₉Cl₂FN | 222.09 | 3-Cl, 4-F | ~2.7 | Low |

| rac-(1R,2R)-2-(Methoxymethyl)cyclopropan-1-amine HCl | C₅H₁₂ClNO | 137.61 | Cyclopropane-OCH₃ | ~0.5 | High |

*Estimated LogP values based on substituent contributions.

Pharmacological Implications

- Methoxy Group : Enhances solubility and hydrogen-bonding capacity, favoring interactions with polar receptor residues (e.g., serotonin receptors) .

- Halogen Substitution : Increases metabolic stability but raises toxicity concerns. Chlorine and fluorine improve target affinity but may reduce therapeutic windows .

- Cyclopropane Modifications : Trifluoromethyl or methoxymethyl groups alter ring strain and electronic properties, impacting binding kinetics and selectivity .

Biological Activity

2-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride, a compound characterized by its cyclopropane structure and a methoxyphenyl substituent, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The structural formula of this compound is depicted below:

This compound exhibits unique properties due to the presence of the cyclopropane ring, which influences its interaction with biological targets.

The mechanism of action for this compound involves its interaction with various molecular targets, including receptors and enzymes. The compound has been shown to influence several biochemical pathways, leading to diverse biological effects such as:

- Receptor Modulation : It acts as an agonist for certain serotonin receptors (5-HT2C), which are implicated in mood regulation and appetite control .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter metabolism, contributing to its pharmacological effects.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of cyclopropane derivatives, including this compound. The compound has demonstrated moderate activity against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Candida albicans | 16 μg/mL |

These findings indicate that the compound could be a potential candidate for further development as an antimicrobial agent .

Anticancer Activity

Research has also focused on the anticancer potential of cyclopropane derivatives. In vitro studies have shown that certain derivatives exhibit cytotoxic effects on cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HCT-116 (Colon Cancer) | 5.0 |

| PC-3 (Prostate Cancer) | 7.5 |

| MDA-MB-435 (Breast Cancer) | 6.0 |

The mechanism behind this activity may involve apoptosis induction and disruption of cell cycle progression .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of several cyclopropane derivatives including this compound, it was found that modifications to the methoxy group significantly influenced antibacterial potency. Compounds with halogen substitutions showed improved activity against E. coli and S. aureus compared to their non-halogenated counterparts .

Case Study 2: Anticancer Screening

A series of cyclopropane derivatives were screened against various cancer cell lines to assess their cytotoxicity. The results indicated that compounds similar to this compound exhibited selective toxicity towards prostate and breast cancer cells, suggesting a promising avenue for further research in anticancer drug development .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the phenyl ring and the amine group significantly affect the biological activity of the compound. Key findings include:

- Methoxy Group Positioning : The position of the methoxy group on the phenyl ring influences receptor binding affinity.

- Cyclopropane Substituents : Variations in substituents on the cyclopropane ring can enhance or diminish antimicrobial and anticancer activities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride?

- Methodological Answer : Synthesis typically involves cyclopropanation of a pre-functionalized benzene derivative. For example, nucleophilic substitution of a cyclopropylamine precursor with a 4-methoxyphenyl group, followed by salt formation with hydrochloric acid. Similar routes for structurally related cyclopropane amines (e.g., 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride) use methyl iodide and cyclopropylmethylamine under controlled conditions, followed by HCl treatment .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., 95–98% purity thresholds as seen in cyclopropane amine analogs) and nuclear magnetic resonance (NMR) spectroscopy are standard. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography may resolve stereochemical ambiguities .

Q. What storage conditions are recommended for this compound?

- Methodological Answer : Store at or below -20°C in airtight, light-protected containers to prevent degradation. For analogs like 4-Methoxy-1,3-phenylenediamine, strict temperature control is critical to maintain stability .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity be resolved experimentally?

- Methodological Answer : Use orthogonal assays (e.g., calcium imaging, electrophysiology) to validate target engagement. For example, SKF-96365—a structurally related 4-methoxyphenyl compound—was characterized as a TRPC channel inhibitor using electrophysiological and pharmacological controls . Dose-response curves and competitive binding assays further clarify specificity.

Q. What strategies address challenges in impurity profiling during synthesis?

- Methodological Answer : Employ reference standards (e.g., Venlafaxine Hydrochloride Impurity F) to identify byproducts via LC-MS/MS. For cyclopropane derivatives, common impurities arise from incomplete cyclopropanation or oxidation; these are quantified using validated HPLC methods with diode-array detection .

Q. How does stereochemistry influence the compound’s pharmacological profile?

- Methodological Answer : Chiral separation techniques (e.g., chiral HPLC or SFC) resolve enantiomers. For example, (1R,2S)- and (1S,2R)-isomers of bromophenylcyclopropane amines show distinct receptor affinities. Computational docking studies correlate stereochemistry with binding site compatibility in target proteins .

Q. What mechanistic insights exist for its interaction with ion channels?

- Methodological Answer : Patch-clamp electrophysiology and calcium flux assays are used to study store-operated calcium entry (SOCE). Related compounds, such as SKF-96365, inhibit TRPC channels by competing with endogenous ligands, as shown in nonexcitable cell models .

Q. How is stability under physiological conditions assessed for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.